molecular formula C7H7FN2O B13656049 1-(2-Amino-5-fluoropyridin-3-yl)ethanone

1-(2-Amino-5-fluoropyridin-3-yl)ethanone

Cat. No.: B13656049
M. Wt: 154.14 g/mol
InChI Key: APXWHCRMVXGMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-5-fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H7FN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a fluorine atom at the fifth position of the pyridine ring, along with an ethanone group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-fluoropyridin-3-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-fluoropyridine.

    Acylation Reaction: The amino group of 2-amino-5-fluoropyridine is acylated using ethanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-5-fluoropyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The amino group allows for hydrogen bonding, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Amino-5-chloropyridin-3-yl)ethanone
  • 1-(2-Amino-5-bromopyridin-3-yl)ethanone
  • 1-(2-Amino-5-methylpyridin-3-yl)ethanone

Comparison: 1-(2-Amino-5-fluoropyridin-3-yl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl counterparts. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

1-(2-amino-5-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7FN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10)

InChI Key

APXWHCRMVXGMNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)F)N

Origin of Product

United States

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